molecular formula C24H22N2O3S2 B2417253 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-30-2

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2417253
CAS RN: 941931-30-2
M. Wt: 450.57
InChI Key: MYIJTSDQQWONCT-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BMT-047 belongs to the class of compounds known as benzothiazole derivatives and has been found to possess various biological properties that make it an interesting candidate for further research.

Scientific Research Applications

1. Synthesis and Characterization

N-Benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is involved in the synthesis of various arylidene compounds. These compounds are derived from 2-iminothiazolidine -4-one and have been studied for their antimicrobial activities against organisms like Staphylococcus aureus and Pseudomonas aeruginosa, showing varying degrees of sensitivity (H. Azeez & V. Abdullah, 2019).

2. Antitumor Activity

Derivatives of this compound, especially those bearing different heterocyclic rings, have been synthesized and evaluated for their antitumor activity. These compounds, which include N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have shown considerable activity against cancer cell lines in in vitro screenings (L. Yurttaş et al., 2015).

3. Antimalarial and COVID-19 Research

This compound has also been investigated in the context of antimalarial activity. Research includes reactivity studies of N-(phenylsulfonyl)acetamide derivatives and their potential as COVID-19 drugs. These studies involve computational calculations and molecular docking, highlighting their possible efficacy in treating COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

4. Src Kinase Inhibition and Anticancer Activities

There is significant research on the role of thiazolyl N-benzyl-substituted acetamide derivatives, including this compound, in inhibiting Src kinase, which is relevant for anticancer activities. Such studies have been instrumental in understanding the molecular mechanisms of these compounds and their potential therapeutic applications (Asal Fallah-Tafti et al., 2011).

5. Enzyme Inhibitory Potential

Research has also explored the enzyme inhibitory potential of compounds containing this molecule, specifically targeting enzymes like α-glucosidase and acetylcholinesterase. Such studies provide valuable insights into the development of new therapeutic agents for various diseases (M. Abbasi et al., 2019).

6. Photophysical Properties

The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, which are closely related to the chemical structure of interest, have been investigated. This research provides insights into the molecular interactions and properties of these compounds (Umamahesh Balijapalli et al., 2017).

properties

IUPAC Name

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-17-7-6-10-21-23(17)25-24(30-21)26(16-19-8-4-3-5-9-19)22(27)15-18-11-13-20(14-12-18)31(2,28)29/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIJTSDQQWONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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